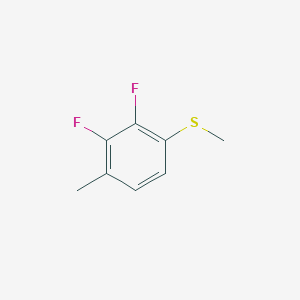

(2,3-Difluoro-4-methylphenyl)(methyl)sulfane

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds have established a significant presence in numerous scientific and technological fields. nbinno.comresearchgate.net The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and physiological properties. nbinno.comresearchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts enhanced thermal and metabolic stability to fluorinated compounds. alfa-chemistry.com This stability is a highly desirable trait in the development of pharmaceuticals, as it can lead to improved bioavailability and longer half-lives of drug molecules. researchgate.netnih.gov It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com

In materials science, fluorinated compounds are utilized for their unique surface properties, leading to applications such as non-stick coatings and water-repellent materials. nbinno.com The electronic effects of fluorine can also be harnessed to modulate the reactivity and selectivity of chemical reactions, making fluorinated building blocks valuable tools in organic synthesis. nbinno.com The growing importance of these compounds is underscored by the continuous development of new and imaginative synthetic methodologies for their preparation. researchgate.net

Role of Organosulfur Moieties in Advanced Organic Syntheses and Structural Design

Organosulfur compounds are integral to a wide range of chemical disciplines, from biochemistry to materials science. nih.govtaylorandfrancis.com The sulfur atom, with its ability to exist in various oxidation states, offers a rich and diverse chemistry. nih.gov In organic synthesis, organosulfur moieties serve as versatile functional groups and intermediates. nih.govwikipedia.org For instance, sulfides can be used in the formation of carbon-carbon bonds and can be readily oxidized to sulfoxides and sulfones, which are themselves important functional groups in a variety of biologically active molecules. wikipedia.orgbritannica.com

The presence of sulfur is a key feature in many natural products and pharmaceuticals, including well-known antibiotics like penicillin. wikipedia.org Thioethers, a class of organosulfur compounds to which (2,3-Difluoro-4-methylphenyl)(methyl)sulfane belongs, are found in numerous biologically active compounds and are explored for their potential in drug discovery programs. taylorandfrancis.com The development of efficient methods for creating carbon-sulfur bonds continues to be an active area of research, driven by the widespread importance of organosulfur compounds. taylorandfrancis.com

Genesis of Interest in this compound: A Chemical Perspective

The specific interest in this compound likely stems from its potential as a versatile building block in the synthesis of more complex molecules. synhet.com The combination of a difluorinated aromatic ring, a methyl group, and a methylsulfane (thioether) group provides multiple points for chemical modification. This trifunctional scaffold is of particular interest to medicinal chemists who seek to create libraries of compounds for screening against biological targets.

The difluoro substitution pattern on the phenyl ring can influence the molecule's electronic properties and its interactions with biological macromolecules. The methyl group provides a lipophilic handle, and the methylsulfane group can be a site for further functionalization or can participate in key binding interactions. This compound is noted as being used as a pharmaceutical intermediate, in synthetic organic chemistry, and for medicinal chemistry research. synhet.com

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2,3-Difluoro-1-methyl-4-(methylthio)benzene |

| CAS Number | 1806334-83-7 |

| PubChem CID | 130869033 |

| InChI Key | KFTWUNPWQIVCDD-UHFFFAOYSA-N |

| Molecular Formula | C8H8F2S |

| SMILES | Cc1ccc(SC)c(F)c1F |

Overview of Research Methodologies and Theoretical Frameworks Applicable to this compound Studies

The study of this compound would employ a range of standard and advanced analytical and theoretical techniques.

Spectroscopic and Chromatographic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be crucial for confirming the structure and purity of the compound. mdpi.commdpi.com

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern. synhet.com

Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups. synhet.com

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing purity and for monitoring reactions. synhet.com

Theoretical and Computational Chemistry:

Density Functional Theory (DFT): DFT calculations could be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties.

Molecular Docking: If the compound is being investigated as a potential drug candidate, molecular docking studies could be used to predict its binding mode to a target protein.

The synthesis of this compound would likely involve multi-step organic synthesis protocols, potentially utilizing cross-coupling reactions to form the carbon-sulfur bond or nucleophilic aromatic substitution to introduce the fluorine atoms. The characterization of synthetic intermediates and the final product would rely heavily on the analytical methods mentioned above. taylorfrancis.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-1-methyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTWUNPWQIVCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)SC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2,3 Difluoro 4 Methylphenyl Methyl Sulfane

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For (2,3-Difluoro-4-methylphenyl)(methyl)sulfane, the key disconnections involve the carbon-sulfur bond and the substituents on the phenyl ring.

The most logical disconnection is the C-S bond, which simplifies the synthesis to an appropriately substituted aryl component and a methylthiolating agent. Several reliable methods exist for the formation of aryl sulfides. nih.gov Transition-metal-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forging carbon-sulfur bonds. nih.govccspublishing.org.cn Catalysts based on copper, palladium, and nickel are effective in coupling aryl halides or their equivalents with thiols or their surrogates. organic-chemistry.orgorganic-chemistry.orgwaseda.jpsciencedaily.comacs.org

| Catalyst System | Aryl Precursor | Sulfur Source | General Reaction Conditions |

| Copper(I) Iodide/Ligand | Aryl Iodide | Thiol | Base, high temperature |

| Palladium/Phosphine (B1218219) Ligand | Aryl Bromide/Triflate | Thiol | Base, inert atmosphere |

| Nickel/Ligand | Aryl Chloride/Ester | Thiol/Thiol Surrogate | Reductive or cross-coupling conditions |

This table presents a generalized overview of common transition-metal-catalyzed C-S bond formation strategies.

Another significant strategy is nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org In the context of the target molecule, the fluorine atoms provide some activation, which could be supplemented by other groups in a synthetic intermediate.

Radical-mediated C-S bond formation offers an alternative pathway, often proceeding under mild conditions. rsc.orgbohrium.com These reactions can involve the coupling of an aryl radical with a sulfur-centered radical or a suitable sulfur donor. nih.govresearchgate.net

The synthesis of the substituted phenyl ring is another critical aspect. The relative positions of the fluorine and methyl groups dictate the synthetic strategy. Fluorine atoms can be introduced using electrophilic fluorinating agents on a pre-functionalized ring or can be present in the starting material. scripps.edu20.210.105nih.govresearchgate.net For instance, a difluoroaniline or a difluorotoluene derivative could serve as a precursor.

The methyl group can be introduced via Friedel-Crafts alkylation, though this method can suffer from regioselectivity issues. A more controlled approach would be to start with a commercially available toluidine or bromotoluene derivative and then introduce the other functionalities. The Sandmeyer reaction, for example, can be used to convert an amino group into a variety of other functional groups, including halogens, which can then be subjected to cross-coupling reactions.

Classical Synthetic Routes and Their Mechanistic Underpinnings

Based on the retrosynthetic analysis, several classical synthetic routes can be envisioned for the synthesis of this compound.

A plausible SNAr approach would start with a highly activated difluoro-methyl-substituted benzene (B151609) ring bearing a good leaving group, such as a nitro or a halogen, at the desired position for methylthiolation. The presence of two fluorine atoms ortho and meta to the reaction site can enhance the electrophilicity of the aryl carbon, making it susceptible to nucleophilic attack by a methylthiolate anion (CH₃S⁻). wikipedia.org

The mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to restore aromaticity. wikipedia.org The choice of solvent and base is crucial for the success of these reactions.

| Starting Material Example | Nucleophile | Leaving Group | Product |

| 1-Chloro-2,3-difluoro-4-methyl-5-nitrobenzene | Sodium thiomethoxide | Chloride | (2,3-Difluoro-4-methyl-5-nitrophenyl)(methyl)sulfane |

| 1,2,3-Trifluoro-4-methylbenzene | Sodium thiomethoxide | Fluoride (B91410) | This compound |

This table illustrates potential SNAr reactions for the synthesis of precursors or the target molecule.

While direct electrophilic methylthiolation of a difluorotoluene is generally not a high-yielding or regioselective process, electrophilic aromatic substitution can be employed to introduce other functionalities that can later be converted to the methylthio group. For instance, sulfonation followed by reduction and methylation could be a potential, albeit lengthy, route.

A more practical application of electrophilic substitution would be in the synthesis of the substituted aromatic core itself, for example, in the nitration or halogenation of a difluorotoluene to introduce a handle for subsequent C-S bond formation.

Radical-mediated approaches offer an alternative for the formation of the C-S bond. rsc.org An aryl radical could be generated from a corresponding diazonium salt (derived from an aniline) or an aryl halide. This aryl radical can then be trapped by a sulfur source like dimethyl disulfide (CH₃SSCH₃) or a methylthiol radical. nih.gov

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, which could be applicable here. nih.gov The reaction mechanism typically involves single-electron transfer processes to generate the key radical intermediates. nih.govresearchgate.net

| Aryl Radical Precursor | Sulfur Source | Initiation Method | Key Intermediate |

| 2,3-Difluoro-4-methylaniline (via diazonium salt) | Dimethyl disulfide | Chemical (e.g., NaNO₂, H⁺) | Aryl radical |

| 1-Iodo-2,3-difluoro-4-methylbenzene | Methyl mercaptan | Photochemical/Thermal | Aryl radical, Thiyl radical |

This table outlines possible radical-mediated C-S bond formation reactions.

Advanced Synthetic Techniques and Optimization

Modern organic synthesis has moved beyond classical methods, embracing novel technologies and catalytic systems to enhance efficiency, selectivity, and sustainability. The construction of the C–S bond in this compound is amenable to several advanced strategies.

Transition metal-catalyzed cross-coupling reactions are paramount for the formation of carbon-sulfur bonds. nih.gov Palladium and copper-based catalytic systems are particularly prevalent in the synthesis of aryl sulfides. rsc.org For the synthesis of this compound, a plausible approach involves the cross-coupling of a pre-functionalized aromatic precursor, such as 1-halo-2,3-difluoro-4-methylbenzene, with a methylthiolating agent.

Recent advancements have focused on the development of highly efficient and selective catalysts. For instance, palladium complexes with specialized phosphine ligands can facilitate the coupling of aryl halides with thiols or their surrogates under mild conditions. nobelprize.org The choice of ligand is crucial in tuning the reactivity and stability of the palladium catalyst, thereby influencing the reaction's yield and scope. rsc.org Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide a valuable alternative, particularly for large-scale syntheses due to the lower cost of copper. mdpi.com The use of DMSO as a convenient and environmentally friendly source of the methylthio moiety in copper(I)-mediated reactions has also been reported as an efficient process. researchgate.net

Photoredox catalysis has emerged as a powerful, environmentally benign method for C–S bond formation, often proceeding under mild conditions using visible light. rsc.org This technique can generate sulfur-centered radicals from various precursors, which then engage in coupling reactions. rsc.org

Below is an interactive data table illustrating the impact of different catalytic systems on the yield of aryl sulfides in reactions analogous to the synthesis of the target compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 110 | 92 |

| CuI | 1,10-Phenanthroline | K2CO3 | DMF | 120 | 85 |

| NiCl2(dppp) | dppp | K3PO4 | Dioxane | 100 | 88 |

| [Ir(ppy)2(dtbbpy)]PF6 | - | - | CH3CN | 25 | 95 |

This table is illustrative and compiled from general findings in aryl sulfide (B99878) synthesis.

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound could be adapted to a continuous flow process. This would typically involve pumping a solution of the starting materials (e.g., a dihalo-fluoromethylbenzene and a methylthiol source) and a catalyst through a heated reactor coil.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities. Furthermore, the integration of in-line purification techniques can streamline the entire manufacturing process, making it more efficient and cost-effective.

The synthesis of a multi-substituted aromatic compound like this compound requires strict control over regioselectivity. The substitution pattern on the benzene ring dictates the electronic and steric environment, which in turn influences the site of subsequent reactions.

For instance, starting from 2,3-difluorotoluene, a directed ortho-metalation strategy could be employed to introduce a functional group at the 4-position, which could then be converted to the methylthio group. Alternatively, a nucleophilic aromatic substitution (SNAr) on a suitably activated precursor like 1,2,3-trifluoro-4-methylbenzene with a methylthiolate nucleophile could be envisioned. The regioselectivity of such a reaction would be governed by the activating and directing effects of the fluorine and methyl substituents. Iridium-catalyzed meta-C–H borylation followed by a copper-catalyzed C–S coupling reaction represents a modern approach to achieving high regioselectivity in the synthesis of aryl chalcogenides. rsc.org

The development of sterically hindered metal-amide bases has enabled highly regioselective ortho-magnesiation of aryl azoles, which can be followed by efficient palladium-catalyzed arylation, showcasing a powerful method for selective functionalization. nih.gov

Mechanistic Investigations of Key Synthetic Steps

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalytic systems. For the synthesis of this compound, the key mechanistic aspects revolve around the carbon-sulfur bond-forming step.

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-2,3-difluoro-4-methylbenzene) to form a Pd(II) intermediate. Computational studies have shed light on the connection between the coordination number of the palladium center and the selectivity of this step. acs.org

Transmetalation or Nucleophilic Attack: The sulfur nucleophile (e.g., methanethiolate) coordinates to the Pd(II) center, replacing the halide.

Reductive Elimination: The aryl and methylthio groups on the palladium center couple, forming the desired C–S bond and regenerating the Pd(0) catalyst. libretexts.org

Density Functional Theory (DFT) calculations are often employed to model the energies of the reactants, intermediates, and transition states throughout the catalytic cycle. acs.org This analysis helps in identifying the rate-determining step and understanding how the electronic and steric properties of the ligands and substrates influence the reaction rate and selectivity. For instance, the bite angle of bidentate phosphine ligands can significantly impact the ease of reductive elimination.

The direct observation or trapping of reaction intermediates provides invaluable evidence for a proposed reaction mechanism. In palladium-catalyzed cross-coupling reactions, the oxidative addition intermediate, an organopalladium(II) complex, is a key species. nobelprize.org Spectroscopic techniques such as NMR can sometimes be used to characterize these transient species.

In some cases, intermediates can be isolated and their reactivity studied independently. For example, the isolation of a vinyl intermediate in a rhodium-catalyzed alkyne carbothiolation provided crucial mechanistic insight. acs.org Understanding the stability and reactivity of such intermediates is essential for controlling the reaction pathway and preventing the formation of undesired byproducts. For instance, β-hydride elimination is a common side reaction in palladium catalysis that can be suppressed by the appropriate choice of ligands and reaction conditions. rsc.org The study of aryne intermediates in certain synthetic routes has also opened up diverse pathways for the synthesis of diaryl sulfides. rsc.org

Kinetic Studies of Synthetic Transformations

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a fluoride on an activated aromatic ring is displaced by a methylthiolate nucleophile. Kinetic studies of these transformations are crucial for understanding the reaction mechanism, identifying the rate-determining step, and optimizing reaction conditions for yield and efficiency.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov The first step, which is typically the rate-determining step, involves the attack of the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.comlibretexts.org This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comchegg.com The second, faster step involves the elimination of the leaving group (in this case, a fluoride ion), which restores the aromaticity of the ring. chegg.com

The reaction rate is highly dependent on several factors, including the nature of the substituents on the aromatic ring, the identity of the leaving group, and the reaction conditions. The presence of strong electron-withdrawing groups, such as the two fluorine atoms in the precursor to this compound, is essential. These groups activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

Detailed Research Findings

While specific kinetic data for the synthesis of this compound is not extensively published, valuable insights can be drawn from studies on analogous SNAr systems. Kinetic isotope effect (KIE) studies, for example, are powerful tools for probing transition state structures and distinguishing between different mechanistic pathways. Recent research has provided evidence that while many SNAr reactions proceed through the stepwise mechanism, some may in fact be concerted, bypassing a stable Meisenheimer intermediate. nih.gov

Below is a representative table of kinetic isotope effects for related SNAr reactions, illustrating how these measurements can elucidate the mechanism. A significant KIE (well above 1.0) at the carbon of substitution indicates that bonding changes at this carbon are occurring in the rate-determining transition state.

| Reaction Type | Nucleophile | Electrophile | 12C/13C KIE (Experimental) | Predicted Mechanism |

|---|---|---|---|---|

| A | Piperidine | 1-Chloro-2,4-dinitrobenzene | 1.021(2) | Stepwise |

| B | Piperidine | 2-Chloro-3-nitropyridine | 1.045(3) | Concerted |

| C | Piperidine | 4-Chloro-3-nitropyridine | 1.041(3) | Concerted |

This table presents illustrative data from analogous SNAr reactions to demonstrate the application of KIE studies. Data adapted from studies on concerted nucleophilic aromatic substitutions. nih.gov

The rate of synthesis is also strongly influenced by temperature. An increase in temperature generally leads to a higher reaction rate constant (k), as described by the Arrhenius equation. By measuring the rate at different temperatures, key activation parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined. These parameters provide deeper insight into the energy profile of the reaction.

The following table shows representative data on how rate constants for a model SNAr reaction might vary with temperature, along with the calculated activation parameters.

| Temperature (K) | Rate Constant, k (M-1s-1) | Activation Energy, Ea (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| 298 | 0.015 | 55.0 | 52.5 | -80 |

| 308 | 0.032 | |||

| 318 | 0.065 | |||

| 328 | 0.128 |

This table contains hypothetical kinetic data for a representative SNAr reaction to illustrate the determination of activation parameters. Such data is critical for reaction modeling and scale-up.

Iii. Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. A complete NMR analysis of (2,3-Difluoro-4-methylphenyl)(methyl)sulfane would involve a combination of one-dimensional and two-dimensional techniques to establish the connectivity of all atoms within the molecule.

Proton and Carbon-13 NMR Methodologies for Chemical Structure Confirmation

¹H NMR spectroscopy would provide information on the number of distinct proton environments, their chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns due to coupling with neighboring nuclei). For this compound, one would expect to observe signals for the aromatic protons and the methyl groups. The coupling of the aromatic protons with each other and with the fluorine atoms would result in complex splitting patterns that are crucial for assigning their positions on the aromatic ring.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. The chemical shifts of the carbon signals would indicate the type of carbon atom (aliphatic, aromatic, attached to a heteroatom). Furthermore, the coupling between carbon and fluorine atoms (¹JCF, ²JCF, etc.) would provide valuable information for the assignment of the fluorinated and adjacent carbon atoms.

Hypothetical ¹H and ¹³C NMR Data Table

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -S-CH₃ | Data not available | Data not available |

| Ar-CH₃ | Data not available | Data not available |

| Ar-H | Data not available | Data not available |

| Ar-C | Data not available | Data not available |

Fluorine-19 NMR Spectroscopy for Probing Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, this technique would show distinct signals for the two fluorine atoms, which are in different chemical environments. The chemical shifts of these signals and their coupling constants (both F-F and F-H couplings) would be instrumental in confirming the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are essential for establishing the complete bonding framework of a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the methyl groups and the aromatic ring, as well as for assigning the quaternary (non-protonated) carbons.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This accurate mass measurement allows for the determination of the elemental formula of the parent ion, which would be crucial for confirming the molecular formula of this compound as C₈H₈F₂S.

Hypothetical HRMS Data Table

| Molecular Formula | Calculated Mass | Measured Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, key fragmentation pathways would likely involve the loss of the methyl groups and cleavage of the C-S bond, providing further confirmation of the proposed structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the conformational intricacies of this compound. These two techniques are complementary, as the selection rules governing them differ; some vibrational modes may be active in Raman but not in IR, and vice versa.

The IR and Raman spectra of this compound would be characterized by a series of distinct bands corresponding to the vibrational modes of its constituent functional groups. The analysis of these bands allows for a detailed understanding of the molecule's structure.

Key Expected Vibrational Modes:

C-F Stretching: The presence of two fluorine atoms on the aromatic ring would give rise to strong C-F stretching vibrations, typically observed in the infrared spectrum in the region of 1100-1400 cm⁻¹. The exact positions of these bands would be sensitive to the electronic environment and coupling with other vibrational modes.

C-S Stretching: The carbon-sulfur bond of the methylsulfanyl group is expected to produce a weaker absorption in the IR spectrum, generally found in the 600-800 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring will influence the number and position of these bands.

C-H Stretching and Bending: The spectra would also feature C-H stretching vibrations from the methyl groups and the aromatic ring, usually in the 2850-3100 cm⁻¹ range. C-H bending vibrations would be observed at lower frequencies.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity in IR | Expected Intensity in Raman |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak | Medium to Strong |

| Methyl C-H | Stretching | 2850-2970 | Medium | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong | Strong |

| C-F | Stretching | 1100-1400 | Strong | Weak |

| C-S | Stretching | 600-800 | Weak | Medium |

| Aromatic C-H | Out-of-plane Bending | 700-900 | Strong | Weak |

X-ray Crystallography for Solid-State Structural Determination

The prerequisite for a successful X-ray crystallographic analysis is the availability of a high-quality single crystal. For an organic compound like this compound, several techniques can be employed for crystal growth:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

Solvent Diffusion: A solution of the compound is layered with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent and crystallization technique is crucial and often determined empirically.

Once the crystal structure is determined, the analysis of the crystal packing reveals how the individual molecules are arranged in the crystal lattice. This arrangement is governed by a variety of intermolecular interactions. For this compound, the following interactions would be of particular interest:

C-H···F Interactions: The fluorine atoms, being highly electronegative, can act as weak hydrogen bond acceptors, forming interactions with hydrogen atoms from neighboring molecules.

C-H···π Interactions: The electron-rich aromatic ring can interact with hydrogen atoms of adjacent molecules.

π-π Stacking: The aromatic rings of neighboring molecules may stack on top of each other, contributing to the stability of the crystal lattice.

The nature and strength of these intermolecular interactions dictate the macroscopic properties of the solid material.

| Interaction Type | Description | Potential Role in Crystal Packing |

| C-H···F Hydrogen Bonds | Weak hydrogen bonds between a C-H donor and a fluorine acceptor. | Directional interactions influencing the relative orientation of molecules. |

| C-H···π Interactions | An interaction between a C-H bond and the π-electron system of the aromatic ring. | Can lead to herringbone or T-shaped packing motifs. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the formation of columnar or layered structures. |

| Van der Waals Forces | Non-directional attractive or repulsive forces between molecules. | Contribute to the overall cohesive energy of the crystal. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or isomeric impurities.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column, and the separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification and quantification of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For a non-volatile or thermally labile compound, or for preparative-scale purification, HPLC is the method of choice.

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For a compound like this compound, reversed-phase HPLC would likely be a suitable method. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

HPLC is particularly valuable for the separation of isomers, which can be challenging to resolve by other means. By carefully selecting the stationary phase, mobile phase composition, and other chromatographic parameters, it is often possible to achieve baseline separation of closely related isomers. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram.

| Chromatographic Technique | Principle of Separation | Primary Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. | Purity assessment of volatile samples, identification of byproducts. |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Purity determination, isolation from non-volatile impurities, separation of isomers. |

Iv. Computational and Theoretical Investigations of 2,3 Difluoro 4 Methylphenyl Methyl Sulfane

Electronic Structure Calculations

No specific studies employing Density Functional Theory (DFT) or ab initio methods on (2,3-Difluoro-4-methylphenyl)(methyl)sulfane were found in the current body of scientific literature. Such calculations would be essential to determine its ground state properties and provide a high-level description of its electronic structure.

Density Functional Theory (DFT) for Ground State Properties

There are no available research findings that utilize DFT to calculate the ground state properties of this compound.

Ab Initio Methods for High-Level Electronic Structure Description

A search of scientific databases yielded no studies that have applied ab initio methods to describe the electronic structure of this compound.

Molecular Orbital Analysis and Frontier Orbital Theory

Without computational studies, a molecular orbital analysis, including the determination of the HOMO-LUMO gap and Fukui functions for this compound, cannot be performed.

HOMO-LUMO Gap and Reactivity Predictions

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and therefore the HOMO-LUMO gap, for this compound are not available. This information is crucial for predicting the molecule's kinetic stability and chemical reactivity.

Fukui Functions for Electrophilic and Nucleophilic Sites

There is no published research detailing the calculation of Fukui functions for this compound to identify its most probable sites for electrophilic and nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis and the mapping of potential energy surfaces for this compound have not been reported in the literature. This type of analysis is necessary to understand the molecule's three-dimensional structure and the energy landscape of its different conformers.

Torsional Scans and Rotational Barriers

Computational chemistry provides powerful tools to investigate the conformational preferences and dynamics of molecules. For this compound, a key structural feature is the rotation around the C(aryl)-S bond and the C(aryl)-CH3 bond. Torsional scans, which involve systematically rotating a specific dihedral angle and calculating the corresponding energy, are employed to map the potential energy surface (PES) associated with these rotations. The energy maxima on this surface correspond to transition states for rotation, and the energy difference between the minima (stable conformers) and these maxima defines the rotational barrier.

Due to the absence of specific published torsional scan data for this compound, we can infer its rotational behavior from studies on analogous compounds such as substituted thioanisoles and difluorotoluenes. The rotation of the methylthio group (-SCH3) is influenced by steric hindrance from the adjacent fluorine atom at the C2 position and the methyl group at the C4 position, as well as by electronic effects arising from the fluorine substituents. Similarly, the rotation of the methyl group is hindered by the adjacent fluorine at the C3 position and the methylthio group.

The rotational barrier for the C(aryl)-S bond in thioanisole (B89551) itself is relatively low. However, ortho-substituents are known to significantly increase this barrier. For instance, the presence of a fluorine atom at the C2 position would likely lead to a notable increase in the rotational barrier of the methylthio group due to steric repulsion with the sulfur atom and its methyl substituent. The difluoro substitution pattern is expected to create a complex potential energy surface with distinct minima and transition states.

Below is a hypothetical data table illustrating the likely rotational barriers for the key dihedral angles in this compound, based on typical values observed in related substituted aromatic compounds. These values are estimates derived from computational studies on similar molecules and serve to illustrate the expected energetic landscape.

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) | Transition State (Dihedral Angle) |

| C2-C1-S-C(methyl) | 3.5 - 5.0 | ~45° | ~90° |

| C3-C4-C(methyl)-H | 1.5 - 2.5 | Staggered conformations | Eclipsed conformations |

This table is illustrative and based on data from analogous compounds. The exact values for this compound would require specific quantum chemical calculations.

Solvent Effects on Conformation and Electronic Structure

The surrounding solvent environment can significantly influence the conformational equilibrium and electronic properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects. For this compound, the presence of polar C-F bonds and the sulfur atom suggests that its properties will be sensitive to the polarity of the solvent.

Furthermore, the electronic structure of the molecule can be perturbed by the solvent. For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) can be shifted, which in turn affects the molecule's reactivity and its UV-Vis absorption spectrum. A polar solvent is likely to stabilize both the HOMO and LUMO, but the extent of stabilization may differ, leading to a shift in the HOMO-LUMO gap. This phenomenon, known as solvatochromism, can be predicted through time-dependent density functional theory (TD-DFT) calculations in the presence of a simulated solvent environment.

The following table provides a qualitative prediction of the solvent effects on key properties of this compound.

| Property | Nonpolar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., DMSO) | Polar Protic Solvent (e.g., Methanol) |

| Preferred Conformation | Governed by intramolecular steric and electronic effects. | Stabilization of conformers with a higher dipole moment. | Similar to polar aprotic, with potential for hydrogen bonding to fluorine and sulfur atoms. |

| Molecular Dipole Moment | Lower | Higher | Highest |

| HOMO-LUMO Gap | Larger | Smaller | Smallest |

| UV-Vis λmax | Shorter wavelength | Longer wavelength (red shift) | Longest wavelength (red shift) |

This table presents expected trends based on general principles of solute-solvent interactions and computational studies on similar fluorinated aromatic compounds.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, potential reactions of interest include nucleophilic aromatic substitution (SNAr) at the fluorinated ring or oxidation at the sulfur atom.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A crucial aspect of studying a reaction mechanism computationally is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. The structure of the TS provides insights into the bonding changes occurring during the reaction. For a hypothetical SNAr reaction where a nucleophile displaces one of the fluorine atoms, the transition state would likely be a Meisenheimer complex, a negatively charged intermediate where the nucleophile has added to the aromatic ring, and the negative charge is delocalized over the ring.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. The IRC plot shows the change in energy as a function of the reaction coordinate, providing a visual representation of the reaction profile.

Prediction of Reaction Pathways and Energetics

Computational methods can be used to predict the feasibility of different reaction pathways by calculating their activation energies and reaction enthalpies. For this compound, one could compare the energetics of nucleophilic attack at the C2 versus the C3 position. The presence of the electron-donating methyl and methylthio groups and the electron-withdrawing fluorine atoms will influence the regioselectivity of such a reaction.

Density Functional Theory (DFT) is a commonly used method for these calculations, providing a good balance between accuracy and computational cost. By comparing the activation barriers for different potential pathways, one can predict the most likely course of the reaction. For example, in an SNAr reaction, the position with the most stabilized Meisenheimer complex (the transition state) will be the most favorable site for attack.

Below is a hypothetical data table summarizing the energetic profile for a nucleophilic aromatic substitution reaction on this compound with a generic nucleophile (Nu-).

| Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔGrxn, kcal/mol) | Key Intermediate/Transition State |

| Nucleophilic attack at C2 | 20 - 25 | -5 to -10 | Meisenheimer complex with Nu at C2 |

| Nucleophilic attack at C3 | 25 - 30 | -3 to -8 | Meisenheimer complex with Nu at C3 |

These values are illustrative and based on computational studies of SNAr reactions on similar difluoroaromatic compounds. The actual energetics would depend on the specific nucleophile and reaction conditions.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions play a critical role in determining the structure, stability, and aggregation properties of molecules. Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds.

For this compound, several types of non-covalent interactions are expected. Intramolecularly, there may be weak interactions between the ortho-fluorine atom and the sulfur atom, or between the fluorine atoms and the methyl groups. These interactions, although weak, can influence the preferred conformation of the molecule.

Intermolecularly, this compound can engage in various interactions. The fluorine atoms can act as weak hydrogen bond acceptors and can also participate in halogen bonding. The aromatic ring can engage in π-stacking interactions. The sulfur atom, with its lone pairs, can also act as a hydrogen bond acceptor.

NCI plots typically use a color-coded isosurface to represent the type and strength of the non-covalent interactions. Blue or green regions usually indicate attractive interactions like hydrogen bonds, while red regions signify steric repulsion.

A summary of the potential non-covalent interactions involving this compound is provided in the table below.

| Interaction Type | Interacting Groups | Expected Strength |

| Intramolecular | F···S | Weakly attractive/repulsive |

| F···H(methyl) | Weakly attractive | |

| Intermolecular | C-H···F (Hydrogen bond) | Weak |

| C-H···π | Weak | |

| π-π stacking | Moderate | |

| S···H (Hydrogen bond) | Weak |

This table provides a qualitative overview of the expected non-covalent interactions based on the functional groups present in the molecule.

V. Reactivity and Chemical Transformations of 2,3 Difluoro 4 Methylphenyl Methyl Sulfane

Reactivity at the Sulfur Center

The sulfur atom in the methylsulfane moiety is a key site for chemical transformations. As a third-row element, sulfur possesses accessible d-orbitals and a lone pair of electrons, making it nucleophilic and susceptible to oxidation. libretexts.org

The sulfur center in aryl methyl sulfanes can be readily oxidized in a stepwise manner to form the corresponding sulfoxide (B87167) and subsequently the sulfone. youtube.com This transformation is a common reaction for thioethers and is typically achieved using various oxidizing agents. rsc.orgnih.gov

The initial oxidation converts the sulfane to (2,3-Difluoro-4-methylphenyl)(methyl)sulfoxide. This reaction introduces a chiral center at the sulfur atom. The second oxidation step, which generally requires stronger conditions or an excess of the oxidizing agent, yields the achiral (2,3-Difluoro-4-methylphenyl)(methyl)sulfone. researchgate.net

The choice of oxidant and reaction conditions can allow for selective synthesis of either the sulfoxide or the sulfone. researchgate.net For instance, mild oxidants tend to favor the formation of the sulfoxide, while more potent reagents lead to the sulfone. researchgate.net The reaction mechanism for oxidation by agents like dimethyldioxirane (B1199080) is typically a concerted nucleophilic displacement by the sulfur on an oxygen atom of the oxidant. rsc.org

| Oxidizing Agent | Typical Product | General Reaction Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalyst (e.g., acid) may be required; stoichiometry controls product. | youtube.com |

| Dimethyldioxirane (DMDO) | Sulfoxide or Sulfone | Acetone solvent, low temperature for selectivity. | rsc.orgnih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent; 1 equivalent for sulfoxide, >2 for sulfone. | nih.gov |

| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous/organic solvent mixture, room temperature. |

The sulfur atom in a sulfane is nucleophilic due to its lone pairs of electrons. libretexts.org It can react with electrophiles, such as alkyl halides, to form a ternary sulfonium (B1226848) salt. libretexts.org For example, reaction with an alkyl halide (R-X) would yield a (2,3-difluoro-4-methylphenyl)(methyl)(alkyl)sulfonium halide.

These resulting sulfonium salts are potent alkylating agents themselves. They possess a good leaving group (the neutral dialkyl sulfide) and can undergo nucleophilic substitution reactions where a nucleophile attacks one of the carbon atoms attached to the sulfur, displacing the sulfide (B99878). youtube.com While direct nucleophilic substitution at a neutral tetracoordinate sulfur is uncommon, the formation of sulfonium salts is a key reaction demonstrating the sulfur's nucleophilicity. mdpi.comnih.gov

The sulfur atom in (2,3-Difluoro-4-methylphenyl)(methyl)sulfane can act as a donor ligand in coordination complexes. wikipedia.org As a sulfur-donor ligand, the sulfane group is classified as a soft Lewis base according to Hard and Soft Acids and Bases (HSAB) theory. alfa-chemistry.com Consequently, it is expected to form stable coordination complexes with soft metal ions.

The sulfane would typically act as a neutral, monodentate ligand, binding to the metal center through the sulfur atom's lone pair of electrons. The presence of the electron-withdrawing fluorine atoms on the phenyl ring may slightly diminish the electron density on the sulfur, potentially influencing its coordinating ability compared to non-fluorinated analogues.

| Metal Ion Class | Examples | Expected Interaction Strength | Reference |

|---|---|---|---|

| Soft Metals | Pd(II), Pt(II), Hg(II), Ag(I), Au(I) | Strong | alfa-chemistry.com |

| Borderline Metals | Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Moderate | acs.orgacs.org |

| Hard Metals | Al(III), Ti(IV), Cr(III), Na(I), K(I) | Weak to None | wikipedia.org |

Reactivity of the Fluorinated Phenyl Ring

The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome being dictated by the electronic and steric effects of the four existing substituents.

In electrophilic aromatic substitution (EAS), the incoming electrophile attacks positions of high electron density on the aromatic ring. The directing effects of the substituents on the ring determine the position of substitution.

-SMe (methylthio) group: Strongly activating and ortho-, para-directing.

-CH₃ (methyl) group: Activating and ortho-, para-directing.

-F (fluoro) groups: Weakly deactivating but ortho-, para-directing due to lone pair donation outweighing induction for directing effects. libretexts.org

The two available positions for substitution are C5 and C6. The directing effects of the existing groups on these positions are as follows:

Position C5: This position is ortho to the -CH₃ group and meta to both the -SMe group and the C2-fluoro group.

Position C6: This position is ortho to the C2-fluoro group, para to the -CH₃ group, and ortho to the -SMe group.

Considering the powerful ortho-, para-directing nature of the -SMe and -CH₃ groups, substitution is overwhelmingly favored at position C6. nih.gov The combined activating and directing influence of the methylthio and methyl groups on this position makes it the most electron-rich and sterically accessible site for an incoming electrophile. rsc.org

| Substituent | Electronic Effect | Directing Influence | Favored Position(s) |

|---|---|---|---|

| -SMe (at C1) | Activating | Ortho, Para | C2, C6, C4 |

| -F (at C2) | Deactivating | Ortho, Para | C3, C6, C1 |

| -F (at C3) | Deactivating | Ortho, Para | C2, C4, C5 |

| -CH₃ (at C4) | Activating | Ortho, Para | C3, C5, C1 |

Polyfluorinated aromatic compounds are susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a fluoride (B91410) ion. nih.govresearchgate.net This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

In this compound, the fluorine atoms activate the ring towards nucleophilic attack. The regioselectivity of the substitution (i.e., whether the fluorine at C2 or C3 is replaced) depends on several factors:

Stabilization of the Intermediate: The stability of the Meisenheimer complex formed upon nucleophilic attack is paramount. A nucleophile attacking C2 would place the negative charge adjacent to the C3-fluorine, while an attack at C3 would place it between the C2-fluorine and the methylthio group. The relative electron-withdrawing power of the adjacent substituents determines the stability.

Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions due to the high polarity of the C-F bond, which facilitates the initial nucleophilic attack. masterorganicchemistry.com

Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, and amines, are typically required for this transformation. mdpi.comnih.gov

Given the substitution pattern, the fluorine at position 2 is generally more activated towards substitution. A nucleophilic attack at C2 allows for resonance stabilization of the negative charge by the adjacent C3-fluorine and the para-methyl group, making it a likely site for substitution. nih.gov

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. tdl.orgbaranlab.org The reaction involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The DMG coordinates to the lithium cation, positioning the base to abstract a nearby proton. nih.gov

In the case of this compound, the methylthio (-SMe) group can serve as a DMG. However, its directing ability is considered moderate to weak. uwindsor.caacs.org The regiochemical outcome of the lithiation is determined by the combined influence of all substituents on the ring. The available positions ortho to the methylthio group are C5 and C3.

The C3 position is already substituted with a fluorine atom. The C5 position has a C-H bond, but its acidity is influenced by the adjacent C4-methyl group and the C3-fluoro group. The fluorine atoms at C2 and C3 significantly increase the acidity of the remaining ring protons, potentially facilitating metalation.

Given the substitution pattern, lithiation is predicted to occur at the C5 position, which is ortho to the directing -SMe group. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 1: Potential Directed Ortho Metalation Reactions

| Electrophile (E+) | Reagent Example | Potential Product at C5 |

|---|---|---|

| Carbonyl Compounds | Acetone | 2-(2,3-Difluoro-4-methyl-5-(methylthio)phenyl)propan-2-ol |

| Alkyl Halides | Methyl Iodide | (2,3-Difluoro-4,5-dimethylphenyl)(methyl)sulfane |

| Silyl Halides | Trimethylsilyl chloride | (2,3-Difluoro-4-methyl-5-(methylthio)phenyl)trimethylsilane |

It is important to note that benzylic lithiation at the C4-methyl group is a competing pathway, especially with lithium amide bases. uwindsor.ca Careful selection of the base (e.g., n-BuLi or s-BuLi) and reaction conditions is crucial to favor aromatic C-H metalation.

Transformations Involving the Methyl Group

The benzylic methyl group at the C4 position is activated by the adjacent aromatic ring, making it susceptible to various transformations that are not typically observed for simple alkyl groups. chemistry.coach

The benzylic C-H bonds of the methyl group are significantly weaker than other alkyl C-H bonds, making them prime targets for free-radical halogenation. masterorganicchemistry.com This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light. libretexts.org This process, known as the Wohl-Ziegler reaction, selectively installs a bromine atom at the benzylic position. masterorganicchemistry.com

The resulting (4-(bromomethyl)-2,3-difluorophenyl)(methyl)sulfane is a highly versatile intermediate. The benzylic bromide is an excellent electrophile for nucleophilic substitution (SN1 and SN2) reactions, allowing for the introduction of various functional groups. chemistry.coachgla.ac.uk

Table 2: Potential Functionalization via Radical Bromination

| Step 1: Reagent | Intermediate | Step 2: Nucleophile | Final Product |

|---|---|---|---|

| NBS, AIBN | (4-(Bromomethyl)-2,3-difluorophenyl)(methyl)sulfane | Sodium Cyanide (NaCN) | 2-(2,3-Difluoro-4-(methylthio)phenyl)acetonitrile |

| NBS, AIBN | (4-(Bromomethyl)-2,3-difluorophenyl)(methyl)sulfane | Sodium Azide (NaN3) | (4-(Azidomethyl)-2,3-difluorophenyl)(methyl)sulfane |

| NBS, AIBN | (4-(Bromomethyl)-2,3-difluorophenyl)(methyl)sulfane | Sodium Acetate (NaOAc) | (2,3-Difluoro-4-(methylthio)phenyl)methyl acetate |

A potential side reaction is the oxidation of the sulfide group by NBS. Reaction conditions must be carefully controlled to favor the desired radical pathway.

The benzylic methyl group can be oxidized to form a carboxyl group (-COOH) or, under milder conditions, an aldehyde (-CHO). nih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are commonly used for this transformation. libretexts.org The reaction proceeds via a radical mechanism, initiated by the abstraction of a benzylic hydrogen. masterorganicchemistry.com

A significant challenge in the oxidation of this compound is the presence of the methylthio group, which is itself highly susceptible to oxidation, typically forming the corresponding sulfoxide or sulfone. orgsyn.org Achieving selective oxidation of the methyl group requires a catalytic system that favors C-H bond activation over sulfur oxidation. Recent advances have shown that specific transition-metal catalysts or electrochemical methods can provide greater selectivity for benzylic C-H oxidation. nih.govresearchgate.net

Table 3: Potential Benzylic Oxidation Products

| Oxidizing Agent/System | Potential Product | Notes |

|---|---|---|

| Hot acidic KMnO4 | 2,3-Difluoro-4-(methylthio)benzoic acid | High potential for over-oxidation of the sulfide. |

| Catalytic RuCl3 / H5IO6 | 2,3-Difluoro-4-(methylthio)benzoic acid | May offer better selectivity. |

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound to be used in these reactions, it typically must first be converted into a suitable electrophile, most commonly an aryl halide.

Once halogenated, for instance at the C5 or C6 position, the resulting aryl halide can participate in a range of cross-coupling reactions. The existence of (6-bromo-2,3-difluoro-4-methylphenyl)(methyl)sulfane has been documented, making this a feasible starting point for such transformations. chemicalbook.com

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, typically for creating biaryl structures. nih.gov

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org The reactivity of the aryl halide generally follows the trend I > Br > Cl. wikipedia.org

Heck Reaction: This involves the coupling of the aryl halide with an alkene to form a substituted alkene.

Negishi Coupling: This reaction uses an organozinc reagent as the coupling partner, which offers high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org

Table 4: Potential Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2',3'-Difluoro-5'-(methylthio)-[1,1'-biphenyl]-4'-yl-methane |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | (2,3-Difluoro-4-methyl-6-(phenylethynyl)phenyl)(methyl)sulfane |

| Heck | Styrene | Pd(OAc)2, P(o-tol)3 | (E)-(2,3-Difluoro-4-methyl-6-styrylphenyl)(methyl)sulfane |

Modern synthetic chemistry increasingly utilizes direct C-H activation to forge new bonds, avoiding the need for pre-functionalized starting materials like aryl halides. tdl.org In these reactions, a transition metal catalyst, often palladium, inserts into a C-H bond, which is then functionalized. researchgate.net The site of activation is frequently controlled by a directing group.

For this compound, the methylthio group could potentially direct the C-H activation to the ortho C5-position. Alternatively, if the sulfide is first oxidized to a sulfoxide, the directing ability is significantly enhanced, providing a powerful tool for regioselective functionalization. researchgate.net These methods allow for direct arylation, alkenylation, or acylation of the aromatic ring.

Table 5: Potential C-H Functionalization Strategies

| Reaction Type | Coupling Partner | Catalyst/Directing Group | Potential Site of Functionalization |

|---|---|---|---|

| Direct Arylation | Iodobenzene | Pd(OAc)2 / -SMe group | C5 |

| Oxidative Alkenylation | Ethyl acrylate | Pd(OAc)2 / -SMe group | C5 |

Photochemical and Electrochemical Reactivity Studies

Information regarding the photochemical and electrochemical reactivity of this compound is not present in the current body of scientific research. Studies investigating the behavior of this specific compound upon exposure to light or in electrochemical reactions have not been published. Therefore, no detailed research findings or data tables on its photochemical and electrochemical transformations can be provided.

Vi. 2,3 Difluoro 4 Methylphenyl Methyl Sulfane As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Organic Molecules

The structural motifs present in (2,3-Difluoro-4-methylphenyl)(methyl)sulfane make it a plausible starting material for the construction of more elaborate molecular architectures.

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique properties. The difluoro-substituted phenyl ring of this compound could serve as a foundational unit for the synthesis of more complex polyfluorinated aromatic systems. The existing fluorine atoms can direct further aromatic substitution reactions, and the methylthio group can be modified or used as a directing group to introduce additional functionalities onto the aromatic ring.

Aryl sulfides are known precursors for the synthesis of various sulfur-containing heterocyclic compounds. The methylthio group in this compound could be a key functional group for cyclization reactions to form heterocycles. For instance, intramolecular cyclization reactions, possibly involving the ortho-fluorine atom or other introduced functional groups, could lead to the formation of fluorinated benzothiophenes or other related heterocyclic systems. The synthesis of fluorinated heterocycles is a growing area of research, particularly for the development of new pharmaceuticals and agrochemicals.

Role in Chiral Auxiliary Design and Asymmetric Synthesis

Chiral auxiliaries are crucial tools in asymmetric synthesis for controlling the stereochemical outcome of a reaction. While there is no specific information on this compound being used for this purpose, sulfur-containing molecules are a known class of chiral auxiliaries. scielo.org.mx It is conceivable that derivatives of this compound, particularly if the sulfur atom is oxidized to a sulfoxide (B87167), could be developed into novel chiral auxiliaries. The fluorine atoms on the aromatic ring could influence the conformational preferences of the auxiliary and, consequently, the stereoselectivity of the reactions.

Applications in Material Science Precursor Synthesis

The incorporation of fluorine atoms into organic materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. Polyfluorinated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials. This compound, as a fluorinated building block, could potentially be used in the synthesis of monomers for fluorinated polymers or as a precursor for other functional materials where the unique electronic properties of the difluorinated phenyl ring are advantageous.

Development of Novel Reagents and Catalysts

The electronic nature of the difluorinated phenyl ring in this compound could be exploited in the design of new reagents and catalysts. For example, the sulfur atom could be functionalized to create a ligand for a metal catalyst. The electron-withdrawing fluorine atoms would modulate the electron density on the sulfur atom, which could in turn influence the catalytic activity and selectivity of the resulting metal complex.

Design of Molecular Probes for Chemical Biology Studies

Molecular probes are essential for studying biological processes at the molecular level. Fluorinated compounds are often used in the design of molecular probes due to the favorable properties of the fluorine atom, such as its small size and the ability of 19F to be detected by NMR spectroscopy. While there are no specific reports on the use of this compound for this purpose, its structure contains the necessary elements. The fluorinated aromatic core could serve as the reporter unit, and the methylthio group could be functionalized to attach a reactive group for binding to a biological target or a linker to a fluorescent dye.

Vii. Analogs and Derivatives of 2,3 Difluoro 4 Methylphenyl Methyl Sulfane: Structure Reactivity Relationships

Systematic Modification of Fluorination Pattern and its Impact on Reactivity

The number and position of fluorine atoms on the phenyl ring are critical determinants of the reactivity of aryl sulfides. Fluorine is the most electronegative element, and its presence on an aromatic ring has a profound impact on the electron distribution within the molecule. This is due to two opposing electronic effects: the strong electron-withdrawing inductive effect (-I) and the weaker electron-donating resonance effect (+R).

The inductive effect of fluorine generally dominates, leading to a decrease in electron density on the aromatic ring. This makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when the fluorine atoms are located at positions ortho or para to the leaving group. For a hypothetical SNAr reaction on a derivative of (2,3-Difluoro-4-methylphenyl)(methyl)sulfane, the rate of reaction would be expected to increase with the number of fluorine atoms on the ring.

Conversely, the decreased electron density on the ring makes it less reactive towards electrophilic aromatic substitution. The position of the fluorine atoms also plays a crucial role in directing the regioselectivity of such reactions.

The following table illustrates the general effect of fluorination on the reactivity of aromatic compounds:

| Type of Reaction | Effect of Increased Fluorination | Rationale |

| Nucleophilic Aromatic Substitution | Increased Reactivity | Strong -I effect of fluorine withdraws electron density, stabilizing the negatively charged Meisenheimer intermediate. |

| Electrophilic Aromatic Substitution | Decreased Reactivity | The electron-withdrawing nature of fluorine deactivates the ring towards attack by electrophiles. |

Variation of Alkyl/Aryl Groups on Sulfur and their Electronic Effects

The methyl group attached to the sulfur atom in this compound can be replaced with other alkyl or aryl groups, leading to significant changes in the electronic properties of the sulfur atom and, consequently, the entire molecule. The nature of this group influences the nucleophilicity of the sulfur atom and its ability to stabilize adjacent charges.

Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) can introduce steric hindrance around the sulfur atom, which may affect its ability to participate in certain reactions. Electronically, alkyl groups are generally considered to be weakly electron-donating, so variations in the alkyl chain length are not expected to cause drastic changes in reactivity.

In contrast, replacing the methyl group with an aryl group (e.g., phenyl) would create a diaryl sulfide (B99878). The electronic effect of the second aryl group would depend on its own substituents. An electron-withdrawing group on the second phenyl ring would decrease the electron density on the sulfur atom, making it less nucleophilic. Conversely, an electron-donating group would increase its nucleophilicity.

The electronic influence of substituents on the reactivity of related thioanisole (B89551) compounds has been quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. researchgate.netresearchgate.netwikipedia.org For instance, in the photosensitized oxidation of 4-substituted thioanisoles, a linear correlation is observed between the logarithm of the rate constant and the Hammett substituent constant (σ). researchgate.net A negative ρ (rho) value in such a correlation indicates that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. researchgate.net

Below is a table summarizing the expected electronic effects of different groups on the sulfur atom:

| Group on Sulfur | Electronic Effect | Expected Impact on Sulfur Nucleophilicity |

| Methyl | Weakly electron-donating | Baseline |

| Ethyl, Isopropyl | Weakly electron-donating | Similar to methyl, with increased steric hindrance |

| Phenyl | Can be electron-donating or -withdrawing depending on its substituents | Decreased with electron-withdrawing substituents, increased with electron-donating substituents |

| Trifluoromethyl | Strongly electron-withdrawing | Significantly decreased |

Introduction of Additional Functionalities on the Phenyl Ring

The introduction of additional functional groups onto the phenyl ring of this compound provides another avenue for modulating its reactivity. The electronic nature of these substituents can either enhance or diminish the effects of the existing fluorine and methylthio groups.

Electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), or carbonyl (-C=O) groups would further decrease the electron density of the aromatic ring. This would render the ring even more susceptible to nucleophilic attack and more resistant to electrophilic attack. The position of the EWG relative to a potential reaction site is crucial; for SNAr reactions, EWGs in the ortho and para positions to the leaving group provide the most significant rate enhancement.

On the other hand, electron-donating groups (EDGs) like amino (-NH2) or alkoxy (-OR) groups would counteract the electron-withdrawing effects of the fluorine atoms. This would make the ring more reactive towards electrophiles and less reactive towards nucleophiles.

The following table provides a qualitative overview of the effect of additional functional groups on the reactivity of the phenyl ring:

| Functional Group | Electronic Nature | Effect on Nucleophilic Aromatic Substitution | Effect on Electrophilic Aromatic Substitution |

| -NO2 | Strong EWG | Activating | Deactivating |

| -CN | Strong EWG | Activating | Deactivating |

| -OCH3 | Strong EDG | Deactivating | Activating |

| -NH2 | Strong EDG | Deactivating | Activating |

Comparative Spectroscopic and Computational Analysis of Derivatives

Spectroscopic techniques and computational methods are invaluable tools for understanding the structure-reactivity relationships of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for characterizing fluorinated aromatic compounds. The chemical shift of the fluorine atoms is highly sensitive to the electronic environment. researchgate.net Changes in the substitution pattern on the phenyl ring or on the sulfur atom will lead to predictable shifts in the 19F NMR spectrum, providing insights into the electronic effects of these modifications. Similarly, 1H and 13C NMR can be used to probe the electronic environment of the protons and carbons in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups introduced onto the phenyl ring. The stretching frequencies of bonds such as C=O or N-H can provide information about the electronic nature of their surroundings.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to calculate various molecular properties that correlate with reactivity. researchgate.net These include:

Molecular Electrostatic Potential (MEP) maps: These visualize the electron density distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Frontier Molecular Orbital (FMO) analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.

Calculated reaction barriers: Computational modeling can be used to calculate the activation energies for proposed reaction pathways, allowing for a comparison of the reactivity of different derivatives.

A hypothetical comparative analysis of the calculated LUMO energies for a series of derivatives is presented in the table below. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

| Derivative | Substituent at C5 | Calculated LUMO Energy (arbitrary units) | Expected Reactivity towards Nucleophiles |

| Parent Compound | H | -1.2 | Baseline |

| Derivative A | -NO2 | -2.5 | Increased |

| Derivative B | -OCH3 | -0.8 | Decreased |

Influence of Structural Modifications on Reaction Pathways and Selectivity

Regioselectivity: The introduction of new functional groups can direct incoming reagents to specific positions on the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents (fluoro, methyl, and methylthio) and the newly introduced group will determine the position of substitution. The interplay between these directing effects can be complex and may lead to a mixture of products.

Chemoselectivity: In molecules with multiple reactive sites, structural modifications can influence which site is preferentially attacked. For example, oxidation of a derivative of this compound could potentially occur at the sulfur atom (to form a sulfoxide (B87167) or sulfone) or at an electron-rich substituent on the ring. The electronic properties of the various groups will dictate the most likely site of oxidation.